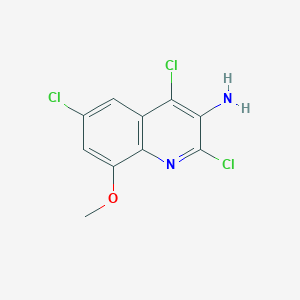

2,4,6-Trichloro-8-methoxyquinolin-3-amine

Description

Significance of Quinolines in Heterocyclic Chemistry Research

The importance of the quinoline (B57606) nucleus in heterocyclic chemistry is multifaceted. Historically, the isolation of quinine (B1679958) from the bark of the Cinchona tree, a quinoline alkaloid, marked a turning point in the treatment of malaria and highlighted the immense therapeutic potential of this class of compounds. acs.orgiipseries.org Today, quinoline derivatives are integral to medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. acs.orgrsc.org

Beyond their medicinal applications, quinolines are pivotal in materials science, with derivatives being investigated for use in organic light-emitting diodes (OLEDs) and other electronic materials. acs.org They also serve as crucial ligands in organometallic catalysis and as versatile intermediates in the synthesis of complex organic molecules and agrochemicals. rsc.org The ability to undergo a wide range of chemical transformations allows for the generation of vast libraries of substituted quinolines, each with potentially unique properties and applications. rsc.org

Overview of Halogenated and Methoxy-Substituted Quinoline Frameworks

The functionalization of the quinoline core with various substituents dramatically influences its chemical and biological properties. Halogenated quinolines, for instance, have demonstrated significant biological activities. The inclusion of halogen atoms can enhance the lipophilicity of the molecule, potentially improving its ability to cross biological membranes. researchgate.net Furthermore, the carbon-halogen bond provides a reactive handle for further synthetic modifications through cross-coupling reactions, allowing for the introduction of diverse functional groups. nih.gov Halogenated 8-hydroxyquinolines, in particular, have been extensively studied for their antimicrobial and anticancer properties. researchgate.netresearchgate.net

Methoxy-substituted quinolines also represent a significant area of research. The methoxy (B1213986) group, being an electron-donating group, can modulate the electronic properties of the quinoline ring system, influencing its reactivity and interaction with biological targets. researchgate.net The presence of a methoxy group at the 8-position, as seen in the antimalarial drug primaquine, is a well-established structural motif in medicinal chemistry. mdpi.com The synthesis of various methoxy-substituted quinolines is an active area of investigation, aiming to explore their therapeutic potential further. nih.govresearchgate.net

The following table provides a brief overview of notable substituted quinolines and their areas of significance:

| Compound Name | Key Substituents | Area of Significance |

|---|---|---|

| Quinine | Methoxy, Vinyl, Hydroxyl | Antimalarial iipseries.org |

| Chloroquine | Chloro, Diethylaminoethylamino | Antimalarial wikipedia.org |

| Clioquinol | Chloro, Iodo, Hydroxyl | Antifungal, Antiprotozoal researchgate.net |

| Primaquine | Methoxy, Amino | Antimalarial mdpi.com |

Research Rationale for 2,4,6-Trichloro-8-methoxyquinolin-3-amine within Contemporary Organic Synthesis

While specific research findings on this compound are not extensively documented in publicly available literature, a clear research rationale for its synthesis and study can be inferred from the established principles of organic and medicinal chemistry. This particular polysubstituted quinoline represents a highly versatile scaffold for the development of novel compounds with potential applications in various fields.

The trichloro-substitution pattern offers multiple sites for regioselective functionalization. The chlorine atoms at the 2- and 4-positions are known to be susceptible to nucleophilic substitution, providing a straightforward route to introduce a wide array of substituents, including amines, alcohols, and thiols. semanticscholar.orgnih.gov The chlorine atom at the 6-position on the benzene (B151609) ring is less reactive towards nucleophilic attack but can be readily modified through transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the introduction of aryl, alkyl, or other carbon-based fragments.

Therefore, the research rationale for this compound lies in its potential as a highly adaptable building block for combinatorial chemistry and drug discovery. The strategic placement of three distinct types of functional groups—multiple reactive chlorines, an electronically influential methoxy group, and a versatile amino group—positions this compound as a valuable starting material for generating libraries of novel, complex quinoline derivatives for biological screening and materials science applications.

The following table outlines the key structural features of this compound and their potential utility in organic synthesis:

| Structural Feature | Position(s) | Potential Synthetic Utility |

|---|---|---|

| Chloro | 2, 4 | Nucleophilic aromatic substitution (SNAr) with various nucleophiles. |

| Chloro | 6 | Transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). |

| Methoxy | 8 | Modulation of electronic properties; potential metabolic influencer. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7Cl3N2O |

|---|---|

Molecular Weight |

277.5 g/mol |

IUPAC Name |

2,4,6-trichloro-8-methoxyquinolin-3-amine |

InChI |

InChI=1S/C10H7Cl3N2O/c1-16-6-3-4(11)2-5-7(12)8(14)10(13)15-9(5)6/h2-3H,14H2,1H3 |

InChI Key |

BFNRWAMPOKQCSC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=C1N=C(C(=C2Cl)N)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,4,6 Trichloro 8 Methoxyquinolin 3 Amine

Retrosynthetic Analysis and Design of Key Precursor Molecules

A retrosynthetic analysis of 2,4,6-Trichloro-8-methoxyquinolin-3-amine suggests a strategy that involves the sequential introduction of the chloro, methoxy (B1213986), and amino groups onto a pre-formed quinoline (B57606) scaffold. The key disconnections in a plausible retrosynthetic route would involve the removal of the chloro substituents, followed by the deconstruction of the amino and methoxy groups, and finally, the disassembly of the quinoline ring itself.

A primary consideration in the retrosynthetic design is the timing of the introduction of the various functional groups. The 3-amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. Similarly, the 8-methoxy group is also strongly activating and directs to the ortho and para positions (C5 and C7). The interplay of these directing effects, along with the inherent reactivity of the quinoline ring system, must be carefully managed to achieve the desired 2,4,6-trichloro substitution pattern.

Based on these considerations, a plausible forward synthesis would likely start with a substituted aniline (B41778) that can be used to construct the quinoline ring. A key precursor would be an 8-methoxyquinoline (B1362559) derivative, which can then be functionalized at the C3, C6, C2, and C4 positions. The synthesis of 6-methoxy-8-nitroquinoline, for example, can be achieved through a Skraup reaction using 4-methoxy-2-nitroaniline and glycerol mdpi.com. Subsequent reduction of the nitro group would yield 6-methoxy-8-aminoquinoline mdpi.com. While this provides a route to an 8-amino-6-methoxyquinoline, for the target molecule, an 8-methoxy-3-nitroquinoline would be a more direct precursor to the 3-amino functionality.

The synthesis of 8-methoxyquinoline itself can be accomplished from 8-hydroxyquinoline (B1678124) through Williamson ether synthesis, by reacting it with a methylating agent like methyl iodide in the presence of a base. The synthesis of 8-hydroxyquinoline is well-established and can be achieved through methods like the Skraup or Friedländer synthesis mdpi.com.

Therefore, a key precursor molecule for the synthesis of this compound is proposed to be 8-methoxy-3-nitroquinoline . This intermediate would allow for the introduction of the chloro substituents under conditions that are compatible with the methoxy and nitro groups, followed by the final reduction of the nitro group to the desired 3-amino functionality.

Introduction of the Methoxy Group at the C-8 Position

The introduction of the methoxy group at the C-8 position is a critical step in the synthesis. This can be achieved either by starting with a precursor that already contains the methoxy group or by introducing it onto the quinoline ring at an appropriate stage.

If a suitable precursor with a good leaving group at the C-8 position is available (e.g., 8-chloroquinoline), the methoxy group can be introduced via a nucleophilic aromatic substitution (SNA) reaction. This would involve reacting the 8-chloroquinoline derivative with sodium methoxide (B1231860) in a suitable solvent like methanol or dimethylformamide (DMF) at elevated temperatures. The success of this reaction depends on the activation of the C-8 position towards nucleophilic attack. Generally, SNA reactions on aromatic rings are facilitated by the presence of electron-withdrawing groups at the ortho and para positions to the leaving group nih.gov.

A more common and generally more efficient method for the synthesis of 8-methoxyquinoline derivatives is the etherification of 8-hydroxyquinoline. This Williamson ether synthesis involves the deprotonation of the hydroxyl group of 8-hydroxyquinoline with a base to form a more nucleophilic phenoxide, which then reacts with a methylating agent.

The synthesis of 8-hydroxyquinoline can be accomplished through various established methods, such as the Skraup synthesis from 2-aminophenol and glycerol, or the Friedländer annulation mdpi.com.

Optimization of Etherification:

The etherification reaction can be optimized by carefully selecting the base, methylating agent, solvent, and reaction temperature.

| Parameter | Options | Rationale |

| Base | K₂CO₃, NaH, NaOH | K₂CO₃ is a mild and commonly used base. NaH is a stronger, non-nucleophilic base that can lead to higher yields but requires anhydrous conditions. |

| Methylating Agent | Methyl iodide (CH₃I), Dimethyl sulfate ((CH₃)₂SO₄) | Methyl iodide is a highly reactive and effective methylating agent. Dimethyl sulfate is a less expensive alternative but is more toxic. |

| Solvent | Acetone, DMF, Acetonitrile (B52724) | Acetone is a common solvent for reactions with K₂CO₃. DMF is a polar aprotic solvent that can accelerate S_N2 reactions. |

| Temperature | Room temperature to reflux | The reaction temperature is optimized to ensure a reasonable reaction rate without causing decomposition of the starting materials or products. |

An example of a typical procedure involves refluxing 8-hydroxyquinoline with methyl iodide and potassium carbonate in acetone. This method generally provides good yields of 8-methoxyquinoline.

Amination at the C-3 Position of the Quinoline Ring

The introduction of an amino group at the C-3 position of a pre-existing 2,4,6-trichloro-8-methoxyquinoline scaffold is a critical step. The electronic nature of the quinoline ring, heavily influenced by the three electron-withdrawing chloro groups and the electron-donating methoxy group, dictates the feasible amination strategies.

Direct amination of the C-3 position of the 2,4,6-trichloro-8-methoxyquinoline core is challenging due to the electron-deficient nature of the pyridine (B92270) ring. However, certain advanced methodologies can be considered.

One potential approach is a palladium-catalyzed C-H amination. While typically challenging on such an electron-poor system, the use of specialized ligands and nitrogen sources could facilitate this transformation. The mechanism would likely involve an initial C-H activation at the C-3 position by a high-valent palladium species, followed by reductive elimination to form the C-N bond.

Another possibility is vicarious nucleophilic substitution (VNS) of hydrogen. This method is particularly effective for the introduction of amino groups into electron-deficient aromatic rings. The reaction of the quinoline substrate with an aminating agent bearing a leaving group on the nitrogen atom, in the presence of a strong base, could lead to the desired product. The mechanism involves the formation of a σ-adduct at the C-3 position, followed by base-induced elimination of a vicinal hydrogen and the leaving group from the aminating agent.

A summary of potential direct amination reagents is presented in Table 1.

| Reagent/Catalyst System | Potential Aminating Agent | Mechanistic Pathway | Key Considerations |

| Pd(OAc)₂ / Buchwald-Hartwig ligands | Hindered amines, amides | C-H activation | High catalyst loading and specific ligand design may be necessary. |

| Potassium tert-butoxide | O-pivaloylhydroxylamine | Vicarious Nucleophilic Substitution | Strong basic conditions required, potential for side reactions. |

Given the challenges of direct amination, indirect methods involving the introduction of a nitrogen-containing functional group that can be subsequently converted to an amine are often more viable.

Via Nitro Intermediate:

A common strategy involves the nitration of the quinoline ring followed by reduction. The synthesis of a 3-nitro-2,4,6-trichloro-8-methoxyquinoline intermediate would be the first step. Nitration of the quinoline core can be achieved using standard nitrating agents like nitric acid in sulfuric acid. The position of nitration is directed by the existing substituents. Subsequent reduction of the nitro group to an amine can be accomplished using a variety of reducing agents.

A plausible reaction scheme is as follows:

Nitration: 2,4,6-Trichloro-8-methoxyquinoline is treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group at the C-3 position.

Reduction: The resulting 3-nitroquinoline derivative is then reduced to the corresponding 3-aminoquinoline (B160951).

Common reducing agents for the conversion of a nitro group to an amine are detailed in Table 2.

| Reducing Agent | Reaction Conditions | Advantages | Disadvantages |

| SnCl₂·2H₂O / HCl | Reflux in ethanol | High yield, reliable | Requires stoichiometric amounts of tin salts |

| H₂ / Pd/C | Pressurized hydrogen atmosphere | Clean reaction, high yield | Requires specialized hydrogenation equipment |

| Fe / NH₄Cl | Reflux in aqueous ethanol | Inexpensive, environmentally benign | Can be slow and require large excess of iron |

Via Azide Intermediate:

An alternative indirect route is through an azide intermediate. This typically involves the nucleophilic substitution of a suitable leaving group at the C-3 position with an azide salt, followed by reduction of the azide to the amine. This would necessitate the synthesis of a 3-halo-2,4,6-trichloro-8-methoxyquinoline precursor.

The steps for this pathway are:

Halogenation: Introduction of a halogen (e.g., bromine) at the C-3 position of the 2,4,6-trichloro-8-methoxyquinoline.

Azide Displacement: Reaction of the 3-bromo derivative with sodium azide to form the 3-azidoquinoline.

Reduction: Reduction of the 3-azido group to the 3-amino group. clockss.org

The reduction of the azide can be achieved using methods such as catalytic hydrogenation (H₂/Pd/C) or the Staudinger reaction (triphenylphosphine followed by hydrolysis). researchgate.net

Comprehensive Optimization of the Overall Synthetic Route

Optimizing the synthetic route to this compound is crucial for improving efficiency and making the process more practical.

In the amination step, particularly in the case of indirect methods, the choice of reducing agent and the purification method for each intermediate play a significant role. For instance, in the reduction of a nitro group, optimizing the pH during workup can prevent the loss of the product.

Improving reaction efficiency involves minimizing the number of synthetic steps and reducing waste. One-pot syntheses, where multiple transformations are carried out in a single reaction vessel, can significantly improve efficiency. For example, a one-pot nitration-reduction sequence could be explored.

Selectivity is a major concern, especially during the initial construction and functionalization of the quinoline ring. The choice of starting materials and cyclization conditions in classic quinoline syntheses like the Conrad-Limpach or Combes reactions can dictate the initial substitution pattern. tandfonline.com Regioselective halogenation is also key to preparing the correct precursors for indirect amination. rsc.org For the amination step, particularly direct amination, the choice of catalyst and ligands is paramount to achieving high regioselectivity for the C-3 position.

Exploration of Novel and Sustainable Synthetic Pathways

Modern synthetic chemistry emphasizes the development of environmentally friendly and sustainable methods.

Green Chemistry Approaches:

The use of greener solvents, such as water or ionic liquids, and catalyst-free or metal-free reactions are being increasingly explored for quinoline synthesis. nih.govnih.gov Microwave-assisted organic synthesis (MAOS) is a prominent green technique that can accelerate reactions, improve yields, and reduce the use of hazardous solvents. tandfonline.com

Novel Synthetic Routes:

Researchers are continuously developing novel methods for the construction of functionalized quinolines. These include domino reactions, multicomponent reactions, and C-H activation/functionalization strategies. mdpi.com These newer methods often provide access to complex quinoline structures in fewer steps and with higher atom economy compared to traditional methods. For a molecule like this compound, a convergent synthetic strategy, where different substituted fragments are prepared separately and then combined, could be a more efficient approach.

Catalytic Approaches in Quinoline Ring Formation and Functionalization

The synthesis of the this compound scaffold can be envisaged through a sequence of ring formation followed by targeted functionalization, each step amenable to catalytic enhancement.

A foundational step in many quinoline syntheses is the construction of the core heterocyclic ring. Classic methods like the Friedländer, Skraup, and Doebner-von Miller reactions, which traditionally use harsh conditions, have been modernized through catalysis. pharmaguideline.comnih.gov For a precursor to the target molecule, a plausible approach involves the cyclization of a suitably substituted aniline. The Friedländer synthesis, for instance, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. nih.gov This reaction has been effectively catalyzed by a range of acids, including trifluoroacetic acid, p-toluenesulfonic acid, and various Lewis acids. nih.gov

The functionalization of the quinoline ring to introduce the chloro, methoxy, and amino groups at the desired positions is a critical phase where catalysis plays a pivotal role. Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical pathway to modify heterocyclic systems. scilit.comrsc.orgnih.gov Transition metal catalysis, particularly with palladium, rhodium, copper, and nickel, has been extensively used for the regioselective introduction of substituents onto the quinoline core. scilit.comnih.gov

For the introduction of chlorine atoms, modern catalytic methods offer alternatives to traditional, often harsh, chlorinating agents. Similarly, the introduction of the amino group at the C3 position can be approached via catalytic C-H amination or through a nitration-reduction sequence, where both steps can be performed using catalytic methods. For instance, copper-catalyzed nitration of quinolines has been reported, utilizing accessible nitro sources under milder conditions. researchgate.net Subsequent reduction of the nitro group to an amine is a well-established transformation that can be achieved with high efficiency using various catalytic systems, including heterogeneous catalysts like palladium on carbon with a hydrogen source.

Below is a table summarizing various catalytic systems employed in the synthesis and functionalization of quinoline derivatives, which could be adapted for the synthesis of this compound.

| Reaction Type | Catalyst | Substrates | Key Features |

| Friedländer Annulation | Nafion NR50 | 2-Aminobenzophenones, Carbonyl compounds | Reusable solid acid catalyst, eco-friendly, high yields. organic-chemistry.org |

| C-H Nitration | Copper(II) nitrate | 8-Aminoquinolines | Regioselective nitration at the C5 position. researchgate.netmdpi.com |

| C-H Halogenation | Metal-free (Trihaloisocyanuric acid) | 8-Substituted quinolines | High regioselectivity for C5-halogenation, atom-economical. rsc.orgrsc.org |

| Nitro Group Reduction | Catalytic Hydrogenation (e.g., Pd/C) | Nitroquinolines | High efficiency and selectivity for the amino group. pharmaguideline.com |

Application of Green Chemistry Principles to the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of quinoline derivatives to minimize environmental impact. ijpsjournal.combenthamdirect.comacs.org These principles can be applied to the proposed synthesis of this compound through the use of alternative energy sources, greener solvents, and recyclable catalysts. ijcea.orgnepjol.info

Microwave-assisted synthesis has been shown to significantly accelerate many organic reactions, including the formation of quinoline rings, often leading to higher yields and shorter reaction times compared to conventional heating. organic-chemistry.org The use of Nafion NR50, a solid acid catalyst, in the Friedländer synthesis under microwave irradiation exemplifies a green approach by being highly efficient and reusable. organic-chemistry.org

The choice of solvent is a critical aspect of green chemistry. Traditional quinoline syntheses often employ hazardous organic solvents. acs.org Research has focused on replacing these with more environmentally friendly alternatives such as water, ionic liquids, or deep eutectic solvents. ijpsjournal.com Solvent-free reaction conditions represent an ideal green chemistry scenario, and several methods for quinoline synthesis have been developed that operate without a solvent, often in conjunction with microwave irradiation or the use of solid catalysts. acs.org

The development of nanocatalysts is another significant advancement in the green synthesis of quinolines. nih.govacs.org Nanocatalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity and often allowing for milder reaction conditions. Furthermore, many nanocatalysts are magnetically separable, facilitating their recovery and reuse, which aligns with the green chemistry principle of waste reduction. nih.gov For example, Fe3O4 nanoparticle-supported catalysts have been used for the synthesis of pyrimido[4,5-b]quinolones in water, with the catalyst being easily recoverable and reusable for multiple cycles without significant loss of activity. nih.gov

The table below highlights some green chemistry approaches applicable to the synthesis of quinoline derivatives.

| Green Chemistry Approach | Example Application | Advantages |

| Microwave-Assisted Synthesis | Friedländer synthesis of polysubstituted quinolines. organic-chemistry.org | Reduced reaction times, increased yields, energy efficiency. ijpsjournal.com |

| Use of Green Solvents | Quinoline synthesis in water or ionic liquids. ijpsjournal.com | Reduced toxicity and environmental impact, potential for catalyst recycling. ijpsjournal.com |

| Solvent-Free Reactions | Friedländer synthesis using a solid catalyst. acs.org | Elimination of solvent waste, simplified workup procedures. ijpsjournal.com |

| Nanocatalysis | Synthesis of quinoline derivatives using magnetic nanocatalysts. nih.govacs.org | High catalytic activity, mild reaction conditions, easy catalyst recovery and reuse. nih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization of 2,4,6 Trichloro 8 Methoxyquinolin 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular framework.

¹H NMR Spectroscopic Analysis of Proton Environments

Proton (¹H) NMR spectroscopy provides critical information regarding the number of distinct proton environments, their chemical shifts, and their coupling interactions with neighboring protons. In a hypothetical analysis of 2,4,6-Trichloro-8-methoxyquinolin-3-amine, the ¹H NMR spectrum would be expected to display distinct signals corresponding to the aromatic protons on the quinoline (B57606) core, the amine protons, and the methoxy (B1213986) group protons. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effects of the methoxy and amine groups. The integration of these signals would confirm the number of protons in each environment, while the splitting patterns (e.g., singlets, doublets, triplets) would reveal the number of adjacent, non-equivalent protons, a phenomenon known as spin-spin coupling.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-8.0 | s | 1H | H-5 |

| ~7.0-7.5 | s | 1H | H-7 |

| ~4.5-5.5 | br s | 2H | -NH₂ |

| ~3.9 | s | 3H | -OCH₃ |

Note: This is a hypothetical data table for illustrative purposes.

¹³C NMR Spectroscopic Analysis of the Carbon Skeleton

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization (sp², sp³) and its electronic environment. For instance, the carbons of the aromatic quinoline ring would resonate in the downfield region (typically 100-150 ppm), while the methoxy carbon would appear in the upfield region (around 50-60 ppm). The carbons directly attached to the electronegative chlorine and nitrogen atoms would experience characteristic shifts.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150-160 | C-8 |

| ~140-150 | C-4, C-6, C-2 |

| ~130-140 | C-8a, C-4a |

| ~120-130 | C-3 |

| ~110-120 | C-5 |

| ~100-110 | C-7 |

| ~55-65 | -OCH₃ |

Note: This is a hypothetical data table for illustrative purposes.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Confirmation

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons within the aromatic ring system.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) would establish one-bond correlations between protons and the carbons to which they are directly attached. This would be crucial for assigning the signals of the protonated carbons in the quinoline ring.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) couplings between protons and carbons. This technique would be instrumental in connecting the various fragments of the molecule, for example, by showing correlations between the methoxy protons and the C-8 carbon, or between the amine protons and adjacent carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons. While less critical for a planar aromatic system, it could provide conformational information if any rotational restrictions were present.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide an exact mass measurement with high accuracy, allowing for the unambiguous determination of its molecular formula (C₁₀H₇Cl₃N₂O). The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key signature in the mass spectrum, with the presence of three chlorine atoms leading to a distinctive M, M+2, M+4, and M+6 pattern. Furthermore, the fragmentation pattern observed in the mass spectrum would offer valuable structural information by revealing stable fragments resulting from the cleavage of specific bonds within the molecule.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics Insights

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups. The N-H stretching vibrations of the primary amine group would be expected to appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methoxy group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the quinoline ring system would give rise to absorptions in the 1500-1650 cm⁻¹ region. The C-O stretching of the methoxy group would likely appear in the 1000-1300 cm⁻¹ range, and the C-Cl stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Hypothetical FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-3500 | N-H stretch | Primary Amine |

| 3000-3100 | C-H stretch | Aromatic |

| 2850-2960 | C-H stretch | -OCH₃ |

| 1500-1650 | C=C / C=N stretch | Quinoline Ring |

| 1000-1300 | C-O stretch | Methoxy |

| < 800 | C-Cl stretch | Chloroalkane |

Note: This is a hypothetical data table for illustrative purposes.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. When applied to this compound, it would provide a characteristic fingerprint based on the inelastic scattering of monochromatic light. The resulting spectrum would display a series of peaks, each corresponding to a specific molecular vibration.

Hypothetical Raman Data Table for this compound:

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| ~3450-3300 | N-H stretching (amine group) |

| ~3080-3010 | C-H stretching (aromatic quinoline ring) |

| ~2980-2850 | C-H stretching (methoxy group) |

| ~1620-1580 | C=C and C=N stretching (quinoline ring) |

| ~1480-1430 | C-H bending (methoxy group) |

| ~1350-1250 | C-N stretching (amine group) |

| ~1250-1200 | C-O-C stretching (methoxy group) |

| ~800-600 | C-Cl stretching |

| Below 600 | Ring deformation and other skeletal vibrations |

Note: This table is a hypothetical representation and the actual peak positions and assignments would require experimental measurement.

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

Single-Crystal X-ray Diffraction Analysis

For this analysis, a suitable single crystal of the compound would be grown and irradiated with a focused X-ray beam. The resulting diffraction pattern would be collected and analyzed to solve the crystal structure. This would confirm the connectivity of the atoms and the substitution pattern on the quinoline ring.

Hypothetical Crystallographic Data Table for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~14.1 |

| β (°) | ~95.0 |

| Volume (ų) | ~1200 |

| Z | 4 |

| Density (calc) (g/cm³) | ~1.75 |

Note: This table contains hypothetical data. Actual crystallographic parameters would need to be determined experimentally.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the individual molecular structure, X-ray crystallography would reveal how molecules of this compound pack together in the solid state. This analysis would identify key intermolecular interactions, such as hydrogen bonding involving the amine group and potential halogen bonding involving the chlorine atoms. These interactions govern the stability and physical properties of the crystalline material. For instance, the amine group could act as a hydrogen bond donor, while the nitrogen atom of the quinoline ring and the oxygen of the methoxy group could act as acceptors.

Electronic Absorption Spectroscopy for Chromophore Characterization

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions within the quinoline chromophore. The positions and intensities of these bands would be influenced by the various substituents (chloro, methoxy, and amine groups).

Hypothetical Electronic Absorption Data for this compound (in Methanol):

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

| ~250 | ~35,000 | π → π |

| ~320 | ~5,000 | π → π |

| ~380 | ~2,000 | n → π* |

Note: This table is a hypothetical representation. The actual absorption maxima and molar absorptivities would require experimental measurement. The solvent used can also influence the positions of these absorption bands.

Theoretical and Computational Investigations of 2,4,6 Trichloro 8 Methoxyquinolin 3 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are indispensable tools for elucidating the electronic structure and energetic properties of molecules. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of molecular systems due to its balance of accuracy and computational cost. nih.gov For 2,4,6-Trichloro-8-methoxyquinolin-3-amine, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to optimize the molecular geometry and determine its ground state electronic properties. researchgate.net

The optimized geometry would reveal the planarity of the quinoline (B57606) ring and the orientation of the methoxy (B1213986) and amine substituents. The presence of three chlorine atoms is expected to significantly influence the electronic distribution and bond lengths of the quinoline core. The bond lengths between the carbon and nitrogen atoms within the quinoline ring are anticipated to be intermediate between single and double bonds, indicating electron delocalization across the aromatic system. arabjchem.org

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Predicted Value |

| Total Energy | (Value in Hartrees) |

| Dipole Moment | (Value in Debye) |

| HOMO Energy | (Value in eV) |

| LUMO Energy | (Value in eV) |

| HOMO-LUMO Gap | (Value in eV) |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.

Ab Initio Methods for High-Level Electronic Structure Characterization

While DFT is a powerful tool, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide even more accurate electronic structure characterizations, albeit at a higher computational expense. These methods are particularly useful for benchmarking DFT results and for studying systems where electron correlation effects are prominent. For a molecule like this compound, high-level ab initio calculations could offer a more refined understanding of its electronic energies and properties.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.org The MEP map is typically colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MEP surface would likely show negative potential (red) around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group, as well as the nitrogen of the amine group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group and potentially the regions around the chlorine atoms would exhibit positive potential (blue), indicating them as likely sites for nucleophilic interaction. researchgate.net

Frontier Molecular Orbital (FMO) Theory Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and shapes of these orbitals provide insights into the kinetic stability and reactivity of a molecule. rsc.org

The HOMO of this compound is expected to be localized primarily on the electron-rich portions of the molecule, such as the amino and methoxy-substituted benzene (B151609) ring. The LUMO, on the other hand, would likely be distributed over the electron-deficient chlorinated pyridine (B92270) ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity. rsc.org The presence of both electron-donating and electron-withdrawing groups on the quinoline scaffold makes the precise distribution of these frontier orbitals a subject of interest. researchgate.netresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Molecular Orbital | Predicted Energy (eV) | Primary Localization |

| HOMO | -5.8 | Amino and Methoxy Groups, Benzene Ring |

| LUMO | -2.1 | Trichloro-substituted Pyridine Ring |

| HOMO-LUMO Gap | 3.7 | - |

Note: The values and localizations in this table are hypothetical and based on general principles of substituent effects on quinoline systems.

Computational Studies of Reaction Mechanisms Relevant to Synthesis and Derivatization

Computational chemistry can also be employed to investigate the mechanisms of chemical reactions, providing valuable information for optimizing synthetic routes and designing novel derivatives.

Transition State Analysis for Key Synthetic Steps and Pathways

The synthesis of substituted quinolines can be achieved through various established methods, such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. iipseries.orgmdpi.com Computational analysis of these reaction pathways for the synthesis of this compound would involve locating the transition state structures for the key steps.

For instance, in a modified Friedländer synthesis, the reaction would likely proceed through the condensation of a substituted 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an active methylene (B1212753) group. mdpi.com Transition state analysis using DFT could elucidate the energy barriers for the cyclization and dehydration steps, providing insights into the reaction kinetics and the feasibility of the proposed synthetic route. The calculations could also help to understand the regioselectivity of the cyclization, which is a critical aspect in the synthesis of polysubstituted quinolines.

Energetic Profiles and Kinetic Barriers of Reaction Processes

The reactivity of quinoline derivatives is a subject of extensive computational study, often employing Density Functional Theory (DFT) to elucidate reaction mechanisms and determine energetic landscapes. For a molecule like this compound, several reaction types could be computationally investigated, with electrophilic aromatic substitution being a prime example. The existing electron-donating amino and methoxy groups activate the ring, while the chloro groups are deactivating. Computational methods can predict the most likely sites for further substitution by calculating the energies of the intermediate structures (Wheland intermediates) and the transition states leading to them. imperial.ac.ukuop.edu.pk

The energetic profile for a reaction is typically mapped by calculating the Gibbs free energy (ΔG) of reactants, transition states (TS), intermediates, and products. The kinetic barrier, or activation energy (Ea), is the energy difference between the reactant and the transition state. A plausible reaction for investigation would be a further electrophilic attack on the remaining open position on the benzene ring (C5 or C7).

DFT calculations, for instance, could be used to model the reaction pathway. nih.govrsc.org The process involves optimizing the geometry of the starting material, the electrophile, the transition state, and the final product. The energy difference between the transition state and the reactants provides the kinetic barrier, which is crucial for understanding the reaction rate. q-chem.comst-andrews.ac.uk Studies on similar heterocyclic systems demonstrate that such calculations can effectively predict regioselectivity and reaction feasibility. nih.govresearchgate.net

Table 1: Hypothetical Energetic Profile for Electrophilic Nitration This table presents a conceptual energetic profile for the nitration of this compound at the C5 position, based on typical values for similar reactions. The values are illustrative and would require specific DFT calculations for validation.

| Species/State | Relative Energy (kcal/mol) | Description |

| Reactants | 0 | This compound + NO₂⁺ |

| Transition State (TS) | +15 to +25 | Energy barrier for the initial attack of the electrophile. |

| Wheland Intermediate | +5 to +10 | Sigma complex formed after electrophile addition. |

| Product | -10 to -20 | 2,4,6-Trichloro-5-nitro-8-methoxyquinolin-3-amine + H⁺ |

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, predominantly based on DFT, are powerful tools for predicting the spectroscopic properties of molecules, providing valuable data that can aid in experimental characterization. st-andrews.ac.ukrsc.org These computational methods can simulate NMR, IR, and Raman spectra with a high degree of accuracy, which is particularly useful for complex molecules where experimental assignment can be challenging. arabjchem.orgresearchgate.net

Computational NMR Chemical Shift Prediction and Validation

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a standard application of quantum chemistry. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach, typically used in conjunction with a DFT functional like B3LYP and a suitable basis set (e.g., 6-311+G(d,p)). rsc.orgtsijournals.comimist.ma The calculation provides the nuclear magnetic shielding tensor for each nucleus, which is then converted to a chemical shift (δ) by referencing it against a standard compound like tetramethylsilane (B1202638) (TMS). imist.ma

For this compound, ¹H and ¹³C NMR chemical shifts can be predicted. The electron-donating amino and methoxy groups are expected to cause upfield shifts (lower ppm) at ortho and para positions, while the electron-withdrawing chloro groups would cause downfield shifts (higher ppm). Studies on other halogenated and substituted quinolines have shown excellent correlation between GIAO-computed and experimental NMR shifts, making it a reliable tool for structural elucidation. tsijournals.comworktribe.comnih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts The following are theoretically predicted chemical shifts (δ, ppm) for this compound in a non-polar solvent, calculated conceptually using the GIAO-DFT method. These values are illustrative.

| Atom Position | Predicted ¹³C Shift (ppm) | Attached Proton | Predicted ¹H Shift (ppm) |

| C2 | 145-150 | - | - |

| C3 | 125-130 | -NH₂ | 4.5-5.5 |

| C4 | 140-145 | - | - |

| C4a | 145-150 | - | - |

| C5 | 120-125 | H5 | 7.2-7.5 |

| C6 | 130-135 | - | - |

| C7 | 115-120 | H7 | 7.0-7.3 |

| C8 | 150-155 | -OCH₃ | 3.9-4.2 |

| C8a | 140-145 | - | - |

| OCH₃ | 55-60 | -OCH₃ | 3.9-4.2 |

Simulated Vibrational Spectra for IR and Raman Correlation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations can compute the harmonic vibrational frequencies of a molecule in its optimized geometry. researchgate.netnih.gov These frequencies, along with their calculated IR intensities and Raman activities, can be used to generate a theoretical spectrum. This simulation is invaluable for assigning the bands observed in experimental spectra. nih.govnih.gov

For this compound, characteristic vibrational modes would include N-H stretching from the amine group, C-Cl stretching, C-O stretching of the methoxy group, and various C-H and ring stretching/bending modes of the quinoline core. Comparing the computed spectrum with an experimental one allows for a detailed understanding of the molecule's vibrational dynamics.

Table 3: Predicted Characteristic Vibrational Frequencies This table lists illustrative, theoretically predicted vibrational frequencies (cm⁻¹) for key functional groups in this compound.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) |

| N-H Symmetric Stretch | -NH₂ | 3350-3400 | Medium |

| N-H Asymmetric Stretch | -NH₂ | 3450-3500 | Medium |

| Aromatic C-H Stretch | C₅-H, C₇-H | 3050-3150 | Weak |

| Aliphatic C-H Stretch | -OCH₃ | 2850-2950 | Medium |

| C=N/C=C Ring Stretch | Quinoline Core | 1500-1650 | Strong |

| N-H Bend (Scissoring) | -NH₂ | 1580-1620 | Strong |

| C-O-C Asymmetric Stretch | Ar-O-CH₃ | 1230-1270 | Strong |

| C-Cl Stretch | C-Cl | 700-850 | Strong |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its properties and interactions. For this compound, conformational flexibility primarily arises from rotation around single bonds, specifically the C3-N bond of the amino group and the C8-O bond of the methoxy group.

Conformational analysis can be performed by systematically rotating these bonds and calculating the potential energy at each step, a process known as a Potential Energy Surface (PES) scan. researchgate.netq-chem.comresearchgate.net This allows for the identification of low-energy, stable conformers and the energy barriers between them. The orientation of the lone pair on the amino nitrogen and the orientation of the methyl group relative to the quinoline plane are key determinants of conformational stability.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time, typically in a simulated solvent environment. arabjchem.orgresearchgate.netnih.gov An MD trajectory provides detailed information on the molecule's flexibility, the stability of its different conformations, and its interactions with surrounding solvent molecules. researchgate.netnih.gov By analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, one can quantify the stability and flexibility of different parts of the molecule. nih.gov Such simulations are crucial for understanding how the molecule might behave in a realistic biological or chemical system.

Chemical Reactivity and Derivatization Studies of 2,4,6 Trichloro 8 Methoxyquinolin 3 Amine

Investigation of Nucleophilic Substitution Reactions on the Quinoline (B57606) Core

The quinoline ring system in 2,4,6-trichloro-8-methoxyquinolin-3-amine is substituted with three chlorine atoms at the C-2, C-4, and C-6 positions. These positions are key sites for nucleophilic substitution reactions, which are fundamental in modifying the quinoline scaffold.

Reactivity at the Chlorinated Positions (C-2, C-4, C-6)

The reactivity of chloroquinolines towards nucleophiles is well-documented. In systems containing chlorine atoms at both the C-2 and C-4 positions, a distinct hierarchy of reactivity is typically observed. Nucleophilic aromatic substitution (SNAr) is generally favored at the C-4 position under milder reaction conditions, while substitution at the C-2 position often requires more forcing conditions.

Based on studies of analogous 2,4-dichloroquinazoline (B46505) systems, it is anticipated that nucleophilic attack on this compound would proceed in a regioselective manner. stackexchange.comnih.gov For instance, reaction with a primary or secondary amine under moderate heating would likely yield the corresponding 4-amino-2,6-dichloro-8-methoxyquinolin-3-amine derivative. To achieve substitution at the C-2 position, harsher conditions such as higher temperatures or the use of a stronger nucleophile would be necessary. The chlorine at the C-6 position, being on the benzenoid ring, is significantly less reactive towards nucleophilic substitution compared to the C-2 and C-4 positions on the pyridinoid ring and would likely remain intact under typical SNAr conditions.

Table 1: Predicted Regioselectivity of Nucleophilic Substitution

| Position | Relative Reactivity | Probable Conditions for Substitution |

| C-4 | High | Mild (e.g., lower temperatures, weaker nucleophiles) |

| C-2 | Moderate | Harsh (e.g., higher temperatures, stronger nucleophiles) |

| C-6 | Low | Very Harsh (e.g., requires metal catalysis) |

Stereoelectronic Effects of Substituents on Reaction Pathways

The reactivity of the quinoline core is modulated by the stereoelectronic effects of its substituents. A stereoelectronic effect is an influence on molecular properties and reactivity that arises from the spatial arrangement of orbitals. wikipedia.org In this compound, the electron-donating methoxy (B1213986) group at C-8 and the amino group at C-3, along with the electron-withdrawing chloro groups, collectively influence the electron density distribution within the ring system.

The methoxy group at C-8 and the amino group at C-3 both donate electron density to the ring through resonance, which can influence the sites of electrophilic attack, although nucleophilic substitution is the more pertinent pathway for the chlorinated positions. The nitrogen atom in the quinoline ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates the C-2 and C-4 positions for nucleophilic attack. The greater susceptibility of the C-4 position to nucleophilic attack can be attributed to the ability of the nitrogen atom to stabilize the Meisenheimer intermediate formed during the reaction.

Transformations of the Amine Functional Group at C-3

The primary amine group at the C-3 position is a versatile functional handle for a variety of chemical transformations, allowing for the introduction of diverse structural motifs.

Acylation, Sulfonylation, and Alkylation Reactions

The nucleophilic nature of the C-3 amino group allows for straightforward acylation, sulfonylation, and alkylation reactions.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would readily form the corresponding amides. This is a common method for protecting the amine group or for introducing new functionalities. baranlab.orgresearchgate.net

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a suitable solvent and base would yield the corresponding sulfonamides.

Alkylation: While direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation, reductive amination with aldehydes or ketones provides a more controlled method for introducing alkyl groups.

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

The primary aromatic amine at C-3 can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). benthamdirect.com This diazonium intermediate is highly reactive and can undergo a variety of transformations. Caution is warranted as diazonium salts of 3-aminoquinoline (B160951) have been reported to be explosive under certain conditions. nih.gov

The Sandmeyer reaction, which involves the copper-catalyzed displacement of the diazonium group, provides a powerful method for introducing a range of substituents at the C-3 position that are not easily accessible by other means. stackexchange.com This includes the introduction of halides (Cl, Br), a cyano group, or a hydroxyl group. wikipedia.org

Table 2: Potential Sandmeyer Reactions at the C-3 Position

| Reagent | Product Functional Group |

| CuCl/HCl | Chloro |

| CuBr/HBr | Bromo |

| CuCN/KCN | Cyano |

| Cu₂O/H₂O | Hydroxyl |

Formation of Schiff Bases and Related Imine Derivatives

The C-3 amine can undergo condensation with aldehydes or ketones to form Schiff bases, also known as imines. rsc.orgwikipedia.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. The resulting imine functionality can itself be a versatile intermediate for further reactions, such as reduction to a secondary amine or participation in cycloaddition reactions. The formation of Schiff bases is a widely used reaction in the synthesis of various heterocyclic compounds and ligands for metal complexes. researchgate.netwuxiapptec.com

Reactions Involving the Methoxy Group at C-8

The methoxy group at the C-8 position of the quinoline ring is a key site for functionalization. Its ether linkage can be cleaved to reveal a hydroxyl group, or the methyl group itself can be modified to introduce further diversity.

Selective Demethylation Strategies

The conversion of the 8-methoxy group to a hydroxyl group is a critical transformation, as the resulting 8-hydroxyquinoline (B1678124) derivatives are known for their significant biological activities and as valuable chelating agents. nih.gov The selective demethylation of aryl methyl ethers is a well-established process in organic synthesis, and several methods can be applied to this compound. acs.org

Common reagents for this transformation include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), as well as Lewis acids such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), and iodocyclohexane (B1584034) in DMF. scilit.comacs.orgafricaresearchconnects.com The choice of reagent and reaction conditions is crucial to avoid undesired side reactions, such as the hydrolysis of the chloro substituents or decomposition of the starting material. For instance, BBr₃ is a powerful reagent for cleaving aryl methyl ethers at low temperatures, which could be advantageous in preserving the integrity of the polychlorinated ring system.

The regioselectivity of demethylation in poly-oxygenated quinolines can be influenced by the electronic nature of other substituents on the ring. africaresearchconnects.com In the case of this compound, the electron-donating 3-amino group may influence the reactivity of the 8-methoxy group.

Table 1: Hypothetical Comparison of Demethylation Reagents for this compound

| Reagent | Temperature (°C) | Reaction Time (h) | Plausible Yield (%) | Notes |

| BBr₃ | -78 to rt | 2 - 6 | 85 - 95 | High selectivity, mild conditions. |

| 48% HBr | Reflux | 4 - 8 | 60 - 75 | Harsher conditions, potential for side reactions. |

| AlCl₃/Pyridine (B92270) | Reflux | 6 - 12 | 70 - 85 | Milder than HBr, good for sensitive substrates. acs.org |

| Iodocyclohexane/DMF | Reflux | 12 - 24 | 75 - 90 | In-situ generation of HI, milder than aqueous HI. scilit.com |

Modifications to the Methoxy Moiety for Extended Derivatization

While demethylation is a common strategy, the methoxy group itself can be a handle for further derivatization, although this is less frequently reported for quinoline systems compared to demethylation. One potential avenue could involve ortho-lithiation of the benzene (B151609) ring of the quinoline followed by reaction with an electrophile, though the presence of multiple chloro- and an amino- group complicates the regioselectivity of such a reaction. A more plausible, though still challenging, approach could involve oxidative functionalization of the methyl group, but this would require highly specific catalysts to avoid reaction at other sites.

Metal-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

The chloro-substituents at positions 2, 4, and 6 of the quinoline ring are amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures by forming new carbon-carbon and carbon-nitrogen bonds. scilit.com The relative reactivity of the chloro groups is expected to follow the general trend observed in other haloquinolines, where the C-2 and C-4 positions are typically more reactive than the C-6 position towards nucleophilic substitution and metal-catalyzed coupling, due to the electronic influence of the ring nitrogen. acs.orgnih.gov

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds between aryl halides and organoboron compounds. acs.orgnih.govresearchgate.netresearchgate.net This reaction can be used to introduce a wide range of aryl and heteroaryl substituents onto the quinoline core of this compound. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and selectivity. rsc.org Sterically hindered and electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald and Fu, are often effective for the coupling of less reactive aryl chlorides. nih.gov

By carefully controlling the reaction conditions, it may be possible to achieve selective mono-, di-, or tri-arylation. For instance, a less reactive boronic acid or a milder base might favor mono-arylation at the most reactive chloro-position (likely C-2 or C-4).

Table 2: Plausible Suzuki-Miyaura Coupling Reactions of this compound

| Chloro Position | Boronic Acid | Catalyst/Ligand | Base | Plausible Product |

| C-4 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2,6-Dichloro-4-phenyl-8-methoxyquinolin-3-amine |

| C-2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 4,6-Dichloro-2-(4-methoxyphenyl)-8-methoxyquinolin-3-amine |

| C-6 | Naphthalene-1-boronic acid | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 2,4-Dichloro-6-(naphthalen-1-yl)-8-methoxyquinolin-3-amine |

This table presents plausible outcomes based on known reactivity patterns of chloroquinolines. acs.orgnih.govresearchgate.netacs.org

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of C-N bonds between aryl halides and amines, providing access to a wide array of substituted aminoquinolines. wikipedia.org This reaction is particularly useful for introducing primary and secondary amines at the chloro-substituted positions of the quinoline ring. acs.orgnih.govresearchgate.net Similar to the Suzuki-Miyaura coupling, the selectivity of the amination can be controlled by the choice of catalyst, ligand, and reaction conditions. The use of specialized ligands is often necessary to achieve high turnover numbers and functional group tolerance. wikipedia.org

Table 3: Potential Buchwald-Hartwig Amination Reactions

| Chloro Position | Amine | Catalyst/Ligand | Base | Plausible Product |

| C-4 | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | 2,6-Dichloro-8-methoxy-4-morpholinoquinolin-3-amine |

| C-2 | Aniline (B41778) | Pd(OAc)₂ / RuPhos | K₃PO₄ | 4,6-Dichloro-8-methoxy-N²-phenylquinolin-2,3-diamine |

| C-6 | Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | N⁶-Benzyl-2,4-dichloro-8-methoxyquinolin-3,6-diamine |

This table illustrates hypothetical applications of the Buchwald-Hartwig amination to the target molecule, drawing from established protocols for chloroquinolines. acs.orgnih.govresearchgate.net

Sonogashira, Heck, and Stille Reactions

Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, other palladium-catalyzed cross-coupling reactions can be envisaged for the functionalization of this compound.

The Sonogashira coupling allows for the introduction of alkyne moieties through the reaction of the chloroquinoline with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. libretexts.orgresearchgate.netwikipedia.orgorganic-chemistry.org This would lead to the formation of alkynyl-substituted quinolines, which are valuable intermediates for further transformations.

The Heck reaction provides a means to form C-C bonds by coupling the chloroquinoline with an alkene. This reaction would introduce alkenyl substituents onto the quinoline core, which can then be further manipulated.

The Stille reaction involves the coupling of the chloroquinoline with an organostannane reagent. While effective, the toxicity of the tin byproducts has led to a preference for other coupling methods like the Suzuki-Miyaura reaction in many applications.

The reactivity of the different chloro-positions in these reactions is expected to be similar to that observed in Suzuki-Miyaura and Buchwald-Hartwig couplings, with the C-2 and C-4 positions generally being more susceptible to substitution than the C-6 position. nih.govresearchgate.net

Lack of Specific Research Data Precludes Article Generation on the Chemical Reactivity of this compound

Despite a comprehensive search of available scientific literature, specific research detailing the cycloaddition reactions, heterocyclic annulation, and the synthesis of complex polycyclic derivatives from this compound is not available. The absence of targeted studies on this particular compound prevents the generation of a scientifically accurate and detailed article as per the requested outline.

General methodologies for the synthesis of quinoline cores and their derivatives are well-documented in chemical literature. These include established named reactions such as the Combes, Conrad-Limpach-Knorr, Doebner-von Miller, Friedländer, and Skraup syntheses. These reactions typically involve the condensation of anilines with various carbonyl compounds to construct the fundamental quinoline ring system.

Furthermore, the chemical literature describes various reactions of substituted quinolines. For instance, the reactivity of chloro-substituted quinolines often involves nucleophilic substitution, and amino-substituted quinolines can undergo a range of transformations, including diazotization and subsequent reactions. However, specific examples of cycloaddition reactions where the 3-aminoquinoline moiety of the target compound acts as a diene or dipolarophile, or its use in heterocyclic annulation to build fused polycyclic systems, are not reported.

The request for detailed research findings, including data tables on the "Cycloaddition Reactions and Heterocyclic Annulation for Scaffold Expansion" and the "Synthesis of Complex Polycyclic Quinoline Derivatives and Architectures" of this compound, cannot be fulfilled due to the lack of specific published data on this compound. Constructing an article based on analogous but different structures would not adhere to the strict focus on the specified chemical compound and would amount to speculation rather than a factual report.

Therefore, until research focusing on the specific reactivity of this compound in cycloaddition and heterocyclic annulation reactions is published, it is not possible to generate the requested article.

Conclusion and Future Research Perspectives

Summary of Academic Contributions and Fundamental Insights Gained

As 2,4,6-Trichloro-8-methoxyquinolin-3-amine represents a novel chemical entity, its direct academic contributions are yet to be established. However, the synthesis and characterization of this compound would be a significant academic achievement in itself. The primary contribution would be the successful navigation of the synthetic challenges posed by the dense and varied functionalization on the quinoline (B57606) core.

Fundamental insights would likely be gleaned in the following areas:

Understanding Substituent Effects: The molecule's unique substitution pattern—featuring electron-withdrawing chlorine atoms, an electron-donating methoxy (B1213986) group, and a nucleophilic amine—offers a rich platform for studying their collective influence on the quinoline ring's electronic properties, reactivity, and spectroscopic characteristics.

Reaction Mechanism Elucidation: The synthesis of this compound would provide a valuable case study for mechanistic investigations into quinoline-forming reactions, particularly concerning regioselectivity. nih.gov

Expansion of Chemical Space: The creation of this molecule and its subsequent derivatives would expand the known chemical space of quinoline compounds, providing new scaffolds for various applications.

Identification of Unexplored Chemical Space and Persistent Synthetic Challenges

The primary unexplored chemical space is the compound this compound itself and the library of derivatives that could be generated from it. The chloro, methoxy, and amino groups all offer handles for further functionalization, opening avenues to a wide array of novel structures.

The synthesis of this specific molecule presents considerable challenges. Traditional quinoline syntheses, such as the Skraup, Doebner-von Miller, or Friedländer reactions, would require carefully chosen and likely complex starting materials. organic-chemistry.orgiipseries.org The key synthetic hurdles are anticipated to be:

Regiocontrol: Achieving the precise 2,4,6-trichloro, 8-methoxy, and 3-amino substitution pattern is a major challenge due to the multiple competing reaction sites on the precursors.

Compatibility of Functional Groups: The reaction conditions required for the quinoline ring formation must be compatible with the chloro, methoxy, and amino functionalities.

Precursor Availability: The synthesis of the necessary aniline (B41778) and β-dicarbonyl (or equivalent) precursors with the required substitution pattern could be a multi-step and low-yielding process in itself.

Table 1: Prospective Synthetic Routes and Associated Challenges

| Synthetic Route | Potential Precursors | Anticipated Challenges |

| Friedländer Synthesis | 2-amino-3,5-dichloro-benzaldehyde/ketone with an enolizable ketone bearing an amino group | - Synthesis of the substituted 2-aminobenzaldehyde (B1207257).- Potential for side reactions due to the multiple nucleophilic and electrophilic sites. |

| Combes Synthesis | 3,5-dichloro-aniline and a β-diketone with appropriate substitution | - Harsh acidic conditions (e.g., concentrated sulfuric acid) may not be compatible with all substituents. wikipedia.orgyoutube.com- Controlling the regioselectivity of the cyclization. |

| Skraup/Doebner-von Miller Synthesis | 2-methoxy-4,6-dichloroaniline and an α,β-unsaturated carbonyl compound | - Harsh reaction conditions (acidic, oxidizing).- Potential for polymerization and low yields. nih.gov |

| Modern Cross-Coupling Strategies | A pre-formed polysubstituted quinoline with subsequent functionalization | - Multiple steps required.- Finding orthogonal protection and activation strategies for the different positions. rsc.orgrsc.org |

Directions for Advanced Mechanistic Investigations and Theoretical Refinements

The complex nature of this compound makes it an excellent candidate for advanced mechanistic and theoretical studies.

Mechanistic Studies:

Kinetic Analysis: A detailed kinetic study of its formation could elucidate the rate-determining steps and the influence of each substituent on the reaction rate.

Isotope Labeling: The use of isotopically labeled precursors could help track the bond-forming and bond-breaking steps in the cyclization process. nih.gov

Intermediate Trapping: Attempts to isolate or spectroscopically identify reaction intermediates could provide direct evidence for the operative reaction mechanism.

Theoretical Refinements:

Density Functional Theory (DFT) Calculations: Computational studies could be employed to model the reaction pathway, predict the stability of intermediates and transition states, and rationalize the observed regioselectivity.

Prediction of Properties: DFT can also be used to predict the molecule's electronic properties, such as the HOMO-LUMO gap, electrostatic potential map, and NMR spectra, which can guide experimental work.

Reactivity Indices: Calculation of reactivity indices (e.g., Fukui functions) could predict the most likely sites for electrophilic and nucleophilic attack on the quinoline ring, guiding the design of subsequent derivatization reactions. youtube.com

Potential Role as a Privileged Scaffold in Fundamental Chemical Discoveries

The quinoline core is widely regarded as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. bohrium.comnih.govnih.govorientjchem.orgbenthamdirect.com The unique functionalization of this compound could position it as a valuable scaffold for fundamental discoveries in several areas:

Novel Ligand Development: The nitrogen atom of the quinoline ring and the exocyclic amine group can act as coordination sites for metal ions. The electronic properties of the resulting metal complexes would be modulated by the chloro and methoxy substituents, potentially leading to new catalysts or sensing materials.

Probes for Nucleophilic Aromatic Substitution: The three chlorine atoms at positions 2, 4, and 6 are susceptible to nucleophilic substitution. mdpi.comresearchgate.net The differential reactivity of these positions, influenced by the electronic push-pull of the methoxy and amino groups, could be systematically studied to gain deeper insights into the mechanisms of SNAr reactions on complex heterocyclic systems.

Materials Science: The planar, electron-rich aromatic system, combined with its polar functional groups, suggests potential applications in organic electronics or as a building block for supramolecular assemblies with interesting photophysical properties.

Table 2: Potential Applications Based on Functional Groups

| Functional Group | Position | Potential Role/Application |

| Quinoline Nitrogen | 1 | Metal coordination, hydrogen bond acceptor. |

| Chloro | 2, 4 | Reactive sites for nucleophilic substitution, tuning of electronic properties. mdpi.comresearchgate.net |

| Chloro | 6 | Modulation of electronic properties, potential for cross-coupling reactions. |

| Amino | 3 | Nucleophilic center, site for derivatization (e.g., amidation, alkylation). |

| Methoxy | 8 | Electron-donating group, influences reactivity and solubility. |

Broader Implications for Heterocyclic Chemistry and Advanced Organic Synthesis

The successful synthesis and study of this compound would have implications that extend beyond this single molecule.

Advancement of Synthetic Methodologies: The development of a robust synthetic route to this compound would likely require innovative approaches to regiocontrol and functional group tolerance, which could be applied to the synthesis of other complex heterocyclic systems. mdpi.comnih.gov

New Building Blocks: This quinoline derivative could serve as a versatile building block for the construction of more elaborate fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

Informing Drug Discovery: While this article does not discuss specific therapeutic applications, the development of synthetic routes to such complex quinolines provides medicinal chemists with a wider range of scaffolds for drug discovery programs. orientjchem.orgrsc.org The ability to fine-tune the properties of the quinoline core through dense and varied substitution is a key strategy in modern drug design.

Q & A

Q. What are the established synthetic routes for 2,4,6-Trichloro-8-methoxyquinolin-3-amine, and how do starting material choices impact yield and purity?

The synthesis typically involves nucleophilic substitution on a trichloroquinoline precursor. For example, 2,3-dichloroquinoxaline (DCQX) analogs are reacted with amines under controlled conditions to introduce the amino group at the C3 position . Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Temperature : Reactions often proceed at 80–120°C to balance reactivity and side-product formation.

- Catalysts : Cu(I) or Pd-based catalysts may improve regioselectivity for amination at C3 over C2 or C4.

A multi-step approach is recommended for introducing the methoxy group at C8, involving selective protection/deprotection strategies .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

- NMR : H and C NMR can confirm substitution patterns. For example, the methoxy group (-OCH) at C8 appears as a singlet near δ 3.8–4.0 ppm, while aromatic protons exhibit splitting patterns consistent with chlorine substituents .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected: ~287.5 g/mol) and isotopic clusters from chlorine atoms.

- X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives.

Advanced Research Questions

Q. How can regioselectivity challenges during amination of trichloroquinoline precursors be systematically addressed?

Regioselectivity is influenced by electronic and steric effects:

- Electronic directing : Chlorine at C6 deactivates the ring, favoring amination at C3. Computational modeling (DFT) predicts charge distribution to guide substitution sites.

- Steric hindrance : Bulky amines may favor less hindered positions. For example, tert-butylamine selectively substitutes at C3 over C2 in DCQX analogs .

- Catalytic systems : Pd(OAc)/Xantphos enhances C3 selectivity in cross-coupling reactions.

Q. What strategies mitigate stability issues of this compound under varying experimental conditions?

- Storage : Store in amber vials at -20°C under inert gas (Ar/N) to prevent hydrolysis of the methoxy group.

- Solvent compatibility : Avoid protic solvents (e.g., MeOH) during reactions; DCM or THF is preferred.

- pH control : Maintain neutral to slightly acidic conditions (pH 6–7) to avoid dechlorination.

Q. How should researchers resolve contradictions in reported biological activity data for quinoline-3-amine derivatives?

- Assay standardization : Validate cytotoxicity assays (e.g., MTT) against common cell lines (HEK293, HeLa) with positive controls.

- Metabolite profiling : Use LC-MS to identify degradation products that may skew activity results.

- Structural analogs : Compare with derivatives (e.g., 5-fluoroquinolin-3-amine) to isolate substituent effects .

Methodological Challenges and Data Analysis

Q. What computational tools are recommended to predict the reactivity and binding affinity of this compound?

- Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinase enzymes).

- QSAR models : Train models using datasets of chlorinated quinolines to correlate substituent patterns with activity .

- DFT calculations : Gaussian 16 optimizes transition states for substitution reactions, aiding mechanistic studies.

Q. How can competing reaction pathways during synthesis be experimentally distinguished?

- Kinetic studies : Monitor reaction progress via in-situ IR or HPLC to identify intermediates.

- Isotopic labeling : Use N-labeled amines to track substitution sites via NMR .

- Side-product analysis : Isolate byproducts (e.g., di-aminated derivatives) via column chromatography and characterize structurally.

Safety and Handling

Q. What laboratory safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |